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molecular formula C11H16 B1361367 tert-Amylbenzene CAS No. 2049-95-8

tert-Amylbenzene

Cat. No. B1361367
M. Wt: 148.24 g/mol
InChI Key: QHTJSSMHBLGUHV-UHFFFAOYSA-N
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Patent
US04264593

Procedure details

A glass reactor equipped with a mechanically driven stirrer, addition funnel and hydrogen bromide trap was charged with 300 g (2.02 mole) of t-amylbenzene and 8 g of iron filings. Bromine (374 g, 2.02 mole) was added dropwise at a rate such that the temperature of the reaction mixture was maintained at about 35° C. The reaction mixture was stirred for 15 hours while being heated to a temperature of 50° C. The contents of the reactor were then cooled and combined with 200 cc of a saturated aqueous sodium bisulfite solution. After being stirred for a few moments the reaction mixture was filtered. The organic layer was then separated and combined with a quantity of anhydrous magnesium sulfate to remove any water present. The liquid phase was then separated and distilled under a pressure of 0.1 mm of mercury. The fraction boiling from 70° to 75° C. was collected and analyzed for carbon, hydrogen and bromine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
8 g
Type
catalyst
Reaction Step Two
Quantity
374 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BrH:1].[C:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH2:5][CH3:6])([CH3:4])[CH3:3].BrBr>[Fe].S(=O)(O)[O-].[Na+]>[Br:1][C:10]1[CH:9]=[CH:8][C:7]([C:2]([CH2:5][CH3:6])([CH3:3])[CH3:4])=[CH:12][CH:11]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
C(C)(C)(CC)C1=CC=CC=C1
Name
Quantity
8 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
374 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
S([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while being heated to a temperature of 50° C
TEMPERATURE
Type
TEMPERATURE
Details
The contents of the reactor were then cooled
STIRRING
Type
STIRRING
Details
After being stirred for a few moments the reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The organic layer was then separated
CUSTOM
Type
CUSTOM
Details
to remove any water present
CUSTOM
Type
CUSTOM
Details
The liquid phase was then separated
DISTILLATION
Type
DISTILLATION
Details
distilled under a pressure of 0.1 mm of mercury
CUSTOM
Type
CUSTOM
Details
boiling from 70° to 75° C.
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
BrC1=CC=C(C=C1)C(C)(C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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